molecular formula C16H24N2O4 B1408750 Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate CAS No. 1922704-04-8

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

Cat. No. B1408750
CAS RN: 1922704-04-8
M. Wt: 308.37 g/mol
InChI Key: LBMMVVJXYVGHFC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound with the molecular formula C16H24N2O4 . It has a molecular weight of 308.38 .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate were not found, tert-butyloxycarbonyl (Boc) protected amino acids have been synthesized using flow microreactor systems . This method involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

I will now provide a comprehensive analysis of the scientific research applications of “Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate”, focusing on six unique applications. Each application will be detailed in its own section.

Synthesis of Enantiopure Derivatives

This compound can be used in the synthesis of enantiopure derivatives, which are crucial for creating effective pharmaceuticals with fewer side effects. The tert-butyloxycarbonyl (Boc) group is often preferred due to its ability to improve yield and diastereoselectivity in the synthesis process .

Ionic Liquids for Organic Synthesis

The Boc-protected amino acids can be transformed into ionic liquids that are useful in organic synthesis. These ionic liquids have multiple reactive groups and can be recycled, making them environmentally friendly and cost-effective for various synthetic applications .

Biochemical Reagents

As a biochemical reagent, this compound is used in biochemistry laboratories for various applications, including as a building block for peptides and proteins .

Amide Formation Enhancement

The compound can enhance amide formation in protected amino acid ionic liquids without the addition of base, which simplifies peptide synthesis and increases efficiency .

High-Temperature Deprotection

It can also be used for high-temperature deprotection of amino acids and peptides, which is a critical step in peptide synthesis. The use of certain ionic liquids can improve this process by reducing viscosity and increasing thermal stability .

Mechanism of Action

The mechanism of action for the Boc group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Future Directions

The use of Boc-protected amino acids in organic synthesis is a topic of ongoing research. Recent studies have explored the use of ionic liquids for the deprotection of Boc amino acids and peptides at high temperatures . This suggests potential future directions for the use of Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate in similar applications.

properties

IUPAC Name

ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMVVJXYVGHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

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